Methyltetrazine-PEG12-DBCO
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Overview
Description
Methyltetrazine-PEG12-DBCO is a versatile bioconjugation reagent composed of a methyltetrazine moiety, a hydrophilic polyethylene glycol (PEG) linker, and a dibenzocyclooctyne (DBCO) functional group. This compound is widely used in bioorthogonal chemistry, particularly in copper-free click chemistry reactions, due to its ability to react with azide-containing molecules through strain-promoted alkyne-azide cycloaddition (SPAAC) and with trans-cyclooctene (TCO) groups via inverse electron demand Diels-Alder (iEDDA) reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyltetrazine-PEG12-DBCO typically involves the following steps:
Synthesis of Methyltetrazine Moiety: The methyltetrazine moiety is synthesized through the reaction of a suitable precursor with hydrazine and subsequent cyclization.
PEGylation: The methyltetrazine moiety is then conjugated to a polyethylene glycol (PEG) chain to enhance solubility and biocompatibility.
Attachment of DBCO Group: Finally, the DBCO group is attached to the PEGylated methyltetrazine through a suitable coupling reaction, such as amide bond formation
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:
Batch Processing: Sequential addition of reagents and intermediates in controlled environments.
Purification: Techniques such as chromatography and crystallization to achieve high purity.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and mass spectrometry to verify the compound’s identity and purity.
Chemical Reactions Analysis
Types of Reactions: Methyltetrazine-PEG12-DBCO undergoes several types of chemical reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Reacts with azide-containing molecules to form stable triazole linkages.
Inverse Electron Demand Diels-Alder (iEDDA) Reaction: Reacts with trans-cyclooctene (TCO) groups to form stable adducts
Common Reagents and Conditions:
SPAAC Reactions: Typically performed in aqueous or organic solvents at room temperature without the need for copper catalysts.
iEDDA Reactions: Conducted in aqueous or organic solvents at room temperature, often in the presence of TCO-functionalized molecules
Major Products:
Scientific Research Applications
Methyltetrazine-PEG12-DBCO has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and polymers through bioorthogonal click chemistry reactions.
Biology: Facilitates the labeling and imaging of biomolecules, such as proteins and nucleic acids, in live cells and tissues.
Medicine: Employed in the development of targeted drug delivery systems, antibody-drug conjugates, and diagnostic imaging agents.
Industry: Utilized in the production of functionalized materials and nanomaterials for various applications
Mechanism of Action
Methyltetrazine-PEG12-DBCO exerts its effects through bioorthogonal click chemistry reactions:
Molecular Targets: Azide-containing molecules and trans-cyclooctene (TCO) groups.
Pathways Involved: The compound undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azides and inverse electron demand Diels-Alder (iEDDA) reactions with TCO groups, forming stable covalent bonds without interfering with native biological processes
Comparison with Similar Compounds
Methyltetrazine-PEG4-DBCO: Similar structure with a shorter PEG linker, used for similar bioorthogonal reactions.
Methyltetrazine-PEG8-DBCO: Intermediate PEG linker length, offering a balance between solubility and reactivity.
Methyltetrazine-PEG24-DBCO: Longer PEG linker, providing enhanced solubility and flexibility for specific applications
Uniqueness: Methyltetrazine-PEG12-DBCO stands out due to its optimal PEG linker length, which provides a balance between solubility, biocompatibility, and reactivity. This makes it highly versatile for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H70N6O14/c1-43-54-56-52(57-55-43)46-12-14-48(15-13-46)72-41-40-71-39-38-70-37-36-69-35-34-68-33-32-67-31-30-66-29-28-65-27-26-64-25-24-63-23-22-62-21-20-61-19-18-53-50(59)16-17-51(60)58-42-47-8-3-2-6-44(47)10-11-45-7-4-5-9-49(45)58/h2-9,12-15H,16-42H2,1H3,(H,53,59) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFZSKDTDFPQHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H70N6O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1003.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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